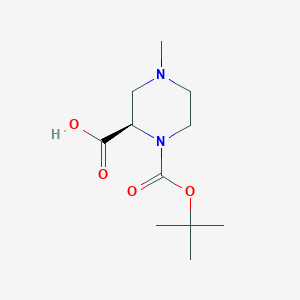(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid
CAS No.:
Cat. No.: VC13689832
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H20N2O4 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | (2R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m1/s1 |
| Standard InChI Key | DEVGLXXPCHEYGJ-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C |
Introduction
Structural and Chemical Properties
The compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group at the 1-position and a carboxylic acid moiety at the 2-position, with a methyl group at the 4-position. Its stereochemical configuration (R) ensures enantioselective interactions in synthetic pathways. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (2R)-1-[(tert-Butoxy)carbonyl]-4-methylpiperazine-2-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 244.29 g/mol |
| Canonical SMILES | CC1(CN(CCN1)C(=O)OC(C)(C)C)C(=O)O |
| InChI Key | DKNNPBSTUKJQAG-UHFFFAOYSA-N |
The Boc group serves as a protective moiety for the amine functionality, enabling controlled reactions at other sites . The carboxylic acid group facilitates conjugation or further derivatization, critical in drug design.
Synthesis Methods
Synthesis typically involves Boc protection of a piperazine precursor. A representative protocol from the literature involves:
-
Starting Material: (R)-4-methylpiperazine-2-carboxylic acid.
-
Protection Step: Reaction with di-tert-butyl dicarbonate () in dichloromethane at 0–20°C for 4 hours .
-
Workup: Concentration under reduced pressure yields the Boc-protected product as a white solid (84% yield) .
Reaction Conditions:
-
Solvent: Dichloromethane
-
Temperature: 0–20°C
-
Base: Triethylamine (optional, for pH control)
This method ensures high enantiomeric purity, critical for pharmaceutical applications.
Applications in Pharmaceutical Synthesis
The compound’s primary applications include:
-
Peptide Synthesis: The Boc group shields the amine during solid-phase peptide synthesis, preventing unwanted side reactions .
-
Intermediate for Bioactive Molecules: Used in constructing kinase inhibitors and receptor modulators, leveraging its chiral center for target specificity .
For example, derivatives of this compound have been explored in cancer therapeutics due to their ability to inhibit enzymes like PI3K and mTOR.
Comparative Analysis with Related Compounds
Structural analogs exhibit varying biological activities based on substituent positions and chirality:
| Compound Name | CAS Number | Key Feature |
|---|---|---|
| (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid | 1189435-14-0 | Enantiomer with distinct receptor binding |
| 1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid | 1263377-93-0 | Racemic mixture, less selective |
| tert-Butyl (R)-2-methylpiperazine-1-carboxylate | 170033-47-3 | Lacks carboxylic acid functionality |
The (R)-enantiomer’s carboxylic acid group enhances solubility and enables covalent bonding to biological targets, unlike its methylpiperazine counterparts .
Future Directions
Further research should explore:
-
Structure-Activity Relationships (SAR): Modifying the methyl and Boc groups to optimize pharmacokinetics.
-
In Vivo Studies: Evaluating toxicity and efficacy in disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume